molecular formula C13H8N2O2 B1605210 4-Nitroacridine CAS No. 42955-73-7

4-Nitroacridine

Cat. No.: B1605210
CAS No.: 42955-73-7
M. Wt: 224.21 g/mol
InChI Key: VOXJXIMFTHTSAF-UHFFFAOYSA-N
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Description

4-Nitroacridine is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hypoxia-Selective Antitumor Agents

4-Nitroacridine derivatives, particularly nitracrine, have been extensively studied for their selective cytotoxicity to hypoxic tumor cells in culture. These compounds, with varied electronic properties of 4-substituents, demonstrate hypoxia-selective toxicity, offering potential as antitumor agents. However, their rapid reductive metabolism, not sufficiently inhibited by oxygen in aerobic tissues, limits their in vivo effectiveness. Modifications to reduce their reduction potential and enhance metabolic stability are key research areas (Wilson et al., 1989).

Radiosensitization in Cancer Therapy

Nitroacridine derivatives, including nitracrine, act as electron-affinic DNA intercalators and hypoxic cell radiosensitizers in cell culture. Their electron-trapping efficiencies correlate with their radiosensitization properties, suggesting their potential in enhancing radiation therapy for cancer. However, their rapid metabolism reduces their effectiveness in vivo (Anderson et al., 1992).

DNA Binding and Mutagenic Effects

Nitroacridine derivatives exhibit a range of effects on DNA, including binding, configuration, tautomeric equilibria, and mutagenic potential. Studies on various nitroacridine analogues provide insights into their interactions with DNA, crucial for understanding their therapeutic and toxic effects (Boyd & Denny, 1990).

Pre-Clinical Toxicology in Cancer Therapy

4-Substituted-1-nitroacridines, with lower toxicity than their parent compounds, have shown promise in pre-clinical studies, particularly against prostate cancer. The novel agent C-1748, a 4-methyl-1-nitroacridine derivative, exhibits high tumor target activity with a low toxicity profile, indicating its potential as a chemotherapeutic agent (Ashok et al., 2006).

Hypoxia-Selective Cytotoxicity and Metabolic Reduction

Further exploration of nitracrine N-oxide and its nuclear-substituted derivatives has been conducted to identify analogues with lower nitroacridine reduction potential. While these analogues retain high hypoxic selectivity, their lower cytotoxicities indicate the need for balancing metabolic stability and therapeutic utility (Lee et al., 1996).

Antitumor Activity and DNA Cross-Linking

1-Nitroacridines' antitumor activity and cytotoxicity have been linked to their ability to form interstrand DNA cross-links. This mechanism is critical for understanding the biological activity of 1-nitroacridine antineoplastic drugs and their therapeutic potential (Pawlak et al., 1984).

Mechanism of Action

Target of Action

4-Nitroacridine, like other acridine derivatives, primarily targets DNA . The compound interacts with DNA, leading to significant impacts on biological processes involving DNA and related enzymes .

Mode of Action

The mode of action of this compound involves DNA intercalation . This process is facilitated by the planar structure of the compound, which allows it to sandwich itself between the base pairs of the double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The intercalation of this compound into DNA disrupts the normal functioning of the DNA and related enzymes . This disruption can affect various biochemical pathways, leading to downstream effects such as the inhibition of DNA replication and transcription, and the induction of DNA damage .

Pharmacokinetics

The pharmacokinetics of this compound, like other acridine derivatives, involves the balance of absorption, distribution, metabolism, and excretion (ADME) properties . These properties are crucial for the compound’s bioavailability and its ability to reach its target site of action . For instance, the ability of acridines to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases .

Result of Action

The result of this compound’s action is its cytotoxic activity, which is why it is being extensively researched as a potential anti-cancer drug . Its interaction with DNA can lead to cell death, making it effective against various types of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic pathways of the compound can be affected by changes in the cellular environment

Biochemical Analysis

Biochemical Properties

4-Nitroacridine, like other acridine derivatives, is known to interact with DNA through a process called intercalation . This interaction is primarily due to the planar structure of acridine, which allows it to insert itself between the base pairs of the DNA double helix . This intercalation can impact biological processes involving DNA and related enzymes .

Cellular Effects

This compound has been found to exhibit potent cytotoxic and antileukemic properties . It has been suggested that these effects are largely due to its ability to intercalate DNA, which can disrupt normal cellular processes and lead to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily attributed to its ability to intercalate DNA . This intercalation, driven by charge transfer and π-stacking interactions, can cause the DNA helix to unwind . This disruption of the DNA structure can interfere with the function of enzymes that interact with DNA, potentially leading to cell death .

Temporal Effects in Laboratory Settings

This compound has been found to undergo phase I metabolic pathways in a laboratory setting . This suggests that the effects of this compound may change over time as it is metabolized by the body .

Dosage Effects in Animal Models

The effects of these compounds can vary with dosage, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound has been found to undergo phase I metabolic pathways . This suggests that it may interact with various enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its planar structure and ability to intercalate DNA, it is likely that it can diffuse across cell membranes and accumulate in the nucleus where DNA is located .

Subcellular Localization

Given its ability to intercalate DNA, this compound is likely to be localized in the nucleus of cells . This subcellular localization could potentially affect its activity or function, as it could directly interact with and disrupt the structure of DNA .

Properties

IUPAC Name

4-nitroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJXIMFTHTSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346709
Record name 4-Nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42955-73-7
Record name 4-Nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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